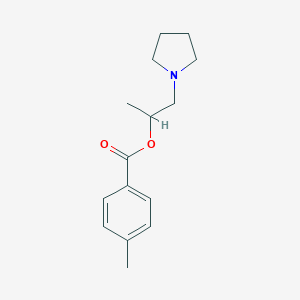
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a chemical compound that is used in scientific research for various purposes. It is a white crystalline powder that has a molecular formula of C16H21NO2 and a molecular weight of 259.34 g/mol.
科学的研究の応用
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various scientific research applications. It is used as a reagent in the synthesis of various pharmaceutical compounds. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it is used in the study of the structure and function of proteins and enzymes.
作用機序
The mechanism of action of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and can ultimately lead to the desired effects of the compound.
Biochemical and Physiological Effects:
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester in lab experiments is its versatility. It can be used in a variety of experiments due to its ability to inhibit various enzymes and proteins. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
将来の方向性
There are several future directions for research involving 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester. One direction is to further study its mechanism of action and how it interacts with various enzymes and proteins in the body. Another direction is to explore its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research can be done to explore its potential use as an antioxidant and its ability to protect against oxidative stress. Finally, research can be done to optimize the synthesis and purification methods for this compound to make it more efficient and cost-effective.
In conclusion, 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a versatile and useful compound in scientific research. Its various applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound to study and explore further.
合成法
The synthesis of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with 1-methyl-2-pyrrolidin-1-yl-ethanol in the presence of a base such as triethylamine. The final step involves the purification of the product through recrystallization.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
1-pyrrolidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-14(8-6-12)15(17)18-13(2)11-16-9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 |
InChIキー |
QPYGUEXPHAAOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)